molecular formula C14H21NO B1388757 3-[4-(Sec-butyl)phenoxy]pyrrolidine CAS No. 946726-93-8

3-[4-(Sec-butyl)phenoxy]pyrrolidine

Cat. No. B1388757
CAS RN: 946726-93-8
M. Wt: 219.32 g/mol
InChI Key: NFVXUXZEGMODPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Sec-butyl)phenoxy]pyrrolidine” is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “3-[4-(Sec-butyl)phenoxy]pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring has a sec-butyl group attached to it .

Scientific Research Applications

Antibacterial and Antifungal Applications

Pyrrolidine derivatives have been shown to possess significant antibacterial and antifungal activities. The structure-activity relationship (SAR) studies indicate that different substituents on the pyrrolidine ring can enhance these properties .

Anticancer Activity

These compounds are also explored for their potential anticancer properties. Pyrrolidine molecules are considered as promising anticancer candidates due to their ability to regulate various targets and demonstrate anti-proliferative activities with lower side effects .

Neuropharmacological Activity

Pyrrolidine alkaloids exhibit important neuropharmacological activities, which could be beneficial in treating neurological disorders .

Anti-hyperglycemic and Organ Protective Effects

Some pyrrolidine derivatives are investigated for their anti-hyperglycemic effects, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and its related complications .

Catalysis and Chemical Synthesis

Pyrrolidine-functionalized metal-organic frameworks (MOFs) are used in catalysis, offering a tunable catalytic environment for various chemical reactions .

Material Science and Optoelectronics

Derivatives of pyrrolidine, such as pyrrolo[1,2-a]pyrimidines, have been synthesized for their unique optical properties, including aggregation-induced emission enhancement (AIEE), which is significant in material science and optoelectronics .

Safety and Hazards

“3-[4-(Sec-butyl)phenoxy]pyrrolidine” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-(4-butan-2-ylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-11(2)12-4-6-13(7-5-12)16-14-8-9-15-10-14/h4-7,11,14-15H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVXUXZEGMODPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273786
Record name 3-[4-(1-Methylpropyl)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946726-93-8
Record name 3-[4-(1-Methylpropyl)phenoxy]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1-Methylpropyl)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Sec-butyl)phenoxy]pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-[4-(Sec-butyl)phenoxy]pyrrolidine
Reactant of Route 3
3-[4-(Sec-butyl)phenoxy]pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-[4-(Sec-butyl)phenoxy]pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-[4-(Sec-butyl)phenoxy]pyrrolidine
Reactant of Route 6
3-[4-(Sec-butyl)phenoxy]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.